![molecular formula C20H14ClN5O B2526437 3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-14-7](/img/structure/B2526437.png)
3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5H)-one scaffold . These types of compounds are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed .
Molecular Structure Analysis
Molecular docking studies are often performed to investigate the binding modes of these compounds . The data obtained from biological testing highly correlates with those obtained from the molecular modeling studies .
Chemical Reactions Analysis
The medicinal chemistry applications of these compounds are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely and are often determined by the specific functional groups present .
Scientific Research Applications
- DNA Intercalation : The compound’s structure suggests potential DNA-binding properties. Researchers have explored its intercalation activities as an anticancer agent. Specifically, novel derivatives based on [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7 .
- Methodology : HMS1628I08 can serve as a precursor for the synthesis of 5-amino-1,2,3-triazoles. Researchers have developed a transition-metal-free strategy using carbodiimides and diazo compounds. The protocol involves a cascade nucleophilic addition/cyclization process under mild conditions, leading to diverse triazole derivatives .
- Star-Shaped Derivatives : Investigate derivatives like 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine. Assess their electronic properties and potential applications in optoelectronics .
Anticancer Agents
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
Rigid Acceptors for Organic Electronics
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-14-9-7-13(8-10-14)18-20-23-19(22-12-15-4-3-11-27-15)16-5-1-2-6-17(16)26(20)25-24-18/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYDKZKZAVUQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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